![molecular formula C7H9LiN2O3 B2691157 Lithium 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate CAS No. 2126162-44-3](/img/structure/B2691157.png)
Lithium 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate
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Overview
Description
Lithium 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate is a compound with the CAS Number: 2126162-44-3 . It has a molecular weight of 176.1 . The IUPAC name for this compound is lithium 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H10N2O3.Li/c1-7(2,3)6-8-4(5(10)11)9-12-6;/h1-3H3,(H,10,11);/q;+1/p-1 . This indicates that the compound contains a lithium ion and a 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate ion.Physical And Chemical Properties Analysis
This compound is a powder . It has a storage temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis Techniques : A study by Jiang et al. (2013) describes a 'one-pot' synthesis of 1,5-diaryl-1H-pyrazole-3-carboxylates, employing lithium tert-butoxide in a sterically hindered Claisen condensation and Knorr reaction. This synthesis method yields compounds with excellent regioselectivity and can be relevant for producing derivatives of Lithium 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate (Jiang et al., 2013).
Cascading Chemical Reactions : Ivanov (2020) explored the use of tert-butyl lithium in low-temperature reactions to initiate cascade reactions, leading to the formation of complex chemical structures. This research could be applied to understand the behavior of Lithium 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate in similar reaction conditions (Ivanov, 2020).
Chemical Behavior and Structure Analysis : Könemann et al. (1997) investigated the structure and chemical behavior of an η5-(1-Azapentadienyl)lithium derivative generated by deprotonation reactions. This study's insights into the lithium compound's structure and behavior could be relevant to Lithium 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate (Könemann et al., 1997).
Rearrangement Processes : Ivanov et al. (2019) studied the rearrangement processes of certain lithium compounds, which could provide insights into the behavior and potential applications of Lithium 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate under specific conditions (Ivanov et al., 2019).
Polyarylene Synthesis : Research by Sauer et al. (1960) focused on the synthesis of polyarylenes using a series of reactions involving lithium azide. This could be relevant for the synthesis of polymeric structures using Lithium 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate (Sauer et al., 1960).
Free Radical Generation : Miura et al. (2002) described the generation of free radicals from lithium amides, which could be applied to studies involving Lithium 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate to understand its radical-generating capacity (Miura et al., 2002).
Cyclic Compounds Synthesis : Lee et al. (1998) studied the synthesis of cyclic C,N-bis(germadiyl) bis(ketenimine) compounds, which could provide insight into the cyclization reactions involving Lithium 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate (Lee et al., 1998).
Safety and Hazards
properties
IUPAC Name |
lithium;5-tert-butyl-1,2,4-oxadiazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3.Li/c1-7(2,3)6-8-4(5(10)11)9-12-6;/h1-3H3,(H,10,11);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJWRQQRWNCISV-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)C1=NC(=NO1)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9LiN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate | |
CAS RN |
2126162-44-3 |
Source
|
Record name | lithium 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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